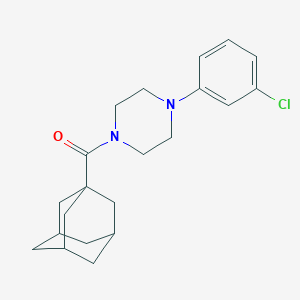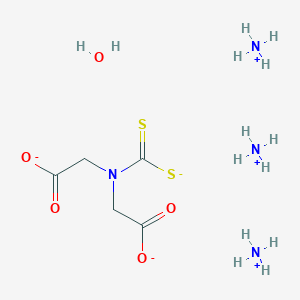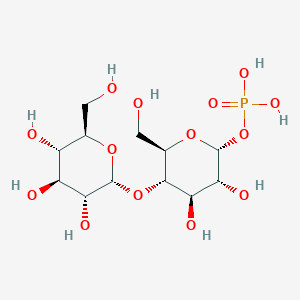
Bis-(dithiobenzil)-platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(dithiobenzil)-platinum is a coordination compound that features a platinum center coordinated by two dithiobenzil ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dithiobenzil)platinum typically involves the reaction of platinum salts with dithiobenzil ligands. One common method is to react potassium tetrachloroplatinate(II) with dithiobenzil in an organic solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(dithiobenzil)platinum are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(dithiobenzil)-platinum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the dithiobenzil ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines under mild heating conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction could produce platinum(0) species. Substitution reactions result in new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis-(dithiobenzil)-platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules such as DNA and proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with DNA and disrupt cellular processes.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of bis(dithiobenzil)platinum involves its ability to coordinate with various substrates through its platinum center. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .
Comparación Con Compuestos Similares
Similar Compounds
Bis(dithiobenzil)nickel: Similar in structure but with a nickel center instead of platinum. It has different electronic properties and reactivity.
Bis(dithiobenzil)palladium: Another similar compound with a palladium center, used in different catalytic applications.
Cisplatin: A well-known platinum-based anticancer drug, but with different ligands and a distinct mechanism of action.
Uniqueness
Bis-(dithiobenzil)-platinum is unique due to its specific ligand environment, which imparts distinct electronic properties and reactivity compared to other platinum complexes.
Propiedades
Número CAS |
15607-55-3 |
|---|---|
Fórmula molecular |
C28H20PtS4 |
Peso molecular |
679.8 g/mol |
Nombre IUPAC |
(E)-1,2-diphenylethene-1,2-dithiolate;platinum(4+) |
InChI |
InChI=1S/2C14H12S2.Pt/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/q;;+4/p-4/b2*14-13+; |
Clave InChI |
OWDGIUANGTZXCP-FZHLCEHXSA-J |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\[S-])/C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(\[S-])/C2=CC=CC=C2)/[S-].[Pt+4] |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] |
Sinónimos |
Bis-(dithiobenzil)-platinum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


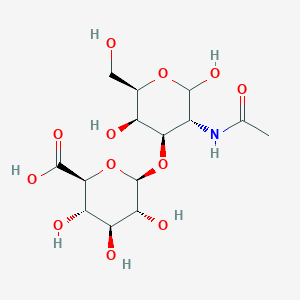
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
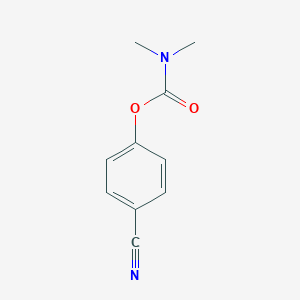

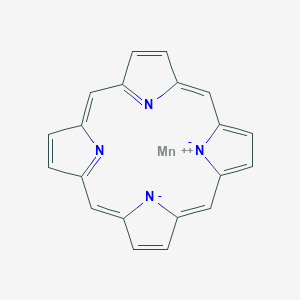
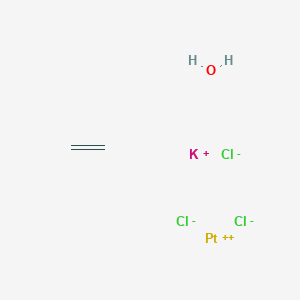
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
